Methyl 15-iodopentadecanoate
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Overview
Description
Methyl 15-iodopentadecanoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by a long carbon chain with an iodine atom attached to the fifteenth carbon and a methyl ester group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 15-iodopentadecanoate can be synthesized through a multi-step process starting from pentadecanoic acid. The general synthetic route involves the following steps:
Esterification: Pentadecanoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl pentadecanoate.
Iodination: The methyl pentadecanoate is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, to introduce the iodine atom at the fifteenth carbon position.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
- Large-scale esterification using industrial reactors.
- Controlled iodination under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 15-iodopentadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or primary amines in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Substitution: Formation of 15-hydroxy or 15-amino pentadecanoate derivatives.
Reduction: Formation of pentadecane.
Oxidation: Formation of 15-iodopentadecanoic acid.
Scientific Research Applications
Methyl 15-iodopentadecanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of iodine-containing pharmaceuticals.
Biological Studies: Used as a probe to study lipid metabolism and transport in biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 15-iodopentadecanoate involves its interaction with various molecular targets and pathways:
Lipid Metabolism: The compound can be incorporated into lipid metabolic pathways, where it undergoes enzymatic transformations.
Iodine Release: The iodine atom can be released under certain conditions, which may have biological implications, such as antimicrobial activity.
Comparison with Similar Compounds
Methyl 15-iodopentadecanoate can be compared with other similar compounds, such as:
Methyl 15-hydroxypentadecanoate: Similar in structure but with a hydroxyl group instead of an iodine atom. It is used in the synthesis of macrolactones.
Methyl 15-cyanopentadecanoate: Contains a cyano group instead of an iodine atom and is used in different synthetic applications.
15-(4-iodophenyl)pentadecanoic acid: Another iodine-containing fatty acid derivative used in imaging studies.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C16H31IO2 |
---|---|
Molecular Weight |
382.32 g/mol |
IUPAC Name |
methyl 15-iodopentadecanoate |
InChI |
InChI=1S/C16H31IO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 |
InChI Key |
FJRXEIQOQNMUEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCI |
Origin of Product |
United States |
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